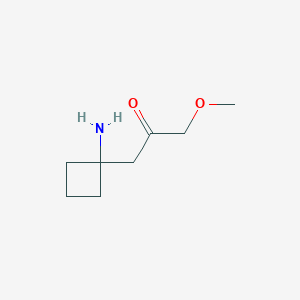
1-(1-Aminocyclobutyl)-3-methoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)-3-methoxypropan-2-one is an organic compound that features a cyclobutyl ring attached to an amino group and a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: Known for its role in ethylene biosynthesis in plants.
1-Aminocyclobutylmethanol: A related compound with similar structural features.
Uniqueness
1-(1-Aminocyclobutyl)-3-methoxypropan-2-one is unique due to its specific combination of functional groups and the presence of a cyclobutyl ring
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7(10)5-8(9)3-2-4-8/h2-6,9H2,1H3 |
InChI Key |
NXEACEBAYDOUMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


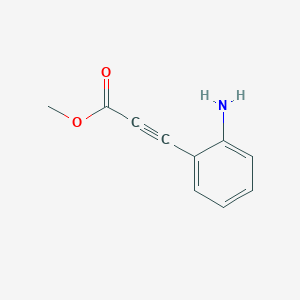
![3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B15252740.png)
![4-(Chloromethyl)-1-[(difluoromethyl)sulfanyl]-2-methoxybenzene](/img/structure/B15252745.png)
![5-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B15252758.png)
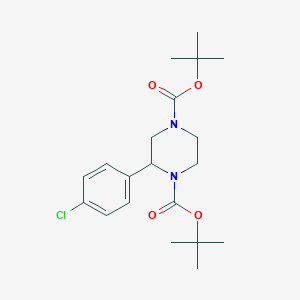
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B15252772.png)

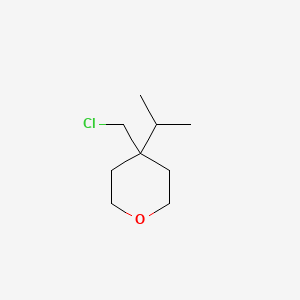
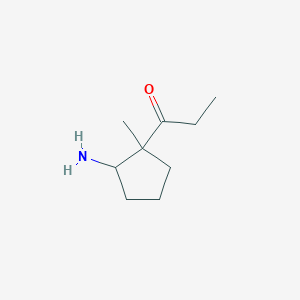
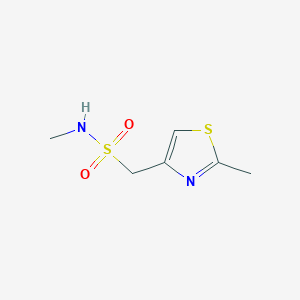
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B15252787.png)
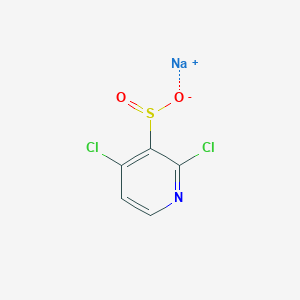
![2-[6-(benzyloxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B15252813.png)
